molecular formula C15H18N2O3 B1392602 Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate CAS No. 1104739-06-1

Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate

Cat. No.: B1392602
CAS No.: 1104739-06-1
M. Wt: 274.31 g/mol
InChI Key: JFWOXCMXNFENGV-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a pyridoquinoxaline core, making it a subject of interest for researchers exploring novel chemical entities.

Preparation Methods

The synthesis of Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate involves several steps. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl esters and specific amines, followed by cyclization and oxidation steps to form the desired pyridoquinoxaline structure . Industrial production methods often optimize these steps to increase yield and purity, employing advanced techniques such as continuous flow synthesis and high-throughput screening .

Chemical Reactions Analysis

Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridoquinoxaline ring, often using halogenated reagents.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions are often derivatives of the original compound, with modifications at the oxo or ester groups.

Scientific Research Applications

Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential, including its role as a lead compound in drug discovery.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The pathways involved often include signal transduction mechanisms that regulate cellular responses.

Comparison with Similar Compounds

Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate: This compound shares a similar oxo and ester functional group but differs in its core structure.

    Ethyl (6bR,10aS)-2,3,6b,9,10,10a-hexahydro-2-oxo-1H-pyrido[3’,4’4,5]pyrrolo[1,2,3-de]quinoxaline-8(7H)-carboxylate: Another compound with a pyridoquinoxaline core, but with different stereochemistry and substituents.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 6-oxo-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxaline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-20-15(19)10-6-7-12-11(9-10)16-14(18)13-5-3-4-8-17(12)13/h6-7,9,13H,2-5,8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWOXCMXNFENGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N3CCCCC3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate
Reactant of Route 2
Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate
Reactant of Route 3
Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate
Reactant of Route 4
Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate
Reactant of Route 5
Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate
Reactant of Route 6
Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate

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